5-Fluoronaphthalen-2-ol
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Overview
Description
5-Fluoronaphthalen-2-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoronaphthalen-2-ol typically involves the fluorination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction where naphthalen-2-ol is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoronaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces quinones or hydroxylated derivatives.
Reduction: Yields dihydro derivatives.
Substitution: Forms various substituted naphthalen-2-ol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoronaphthalen-2-ol
- 6-Fluoronaphthalen-2-ol
- 5-Chloronaphthalen-2-ol
- 5-Bromonaphthalen-2-ol
Uniqueness
5-Fluoronaphthalen-2-ol is unique due to the specific position of the fluorine atom on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can alter the compound’s electronic properties, making it distinct from its chloro, bromo, and other fluoro analogs.
Properties
IUPAC Name |
5-fluoronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLFUQEFMLXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666700 |
Source
|
Record name | 5-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741693-88-9 |
Source
|
Record name | 5-Fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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